2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole is a heterocyclic compound that combines the structural motifs of triazole, azetidine, and benzoxazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is often synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction involves the cycloaddition of an azide with an alkyne in the presence of a copper catalyst.
Synthesis of Azetidine Derivative: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under basic or acidic conditions.
Coupling Reactions: The final step involves coupling the triazole and azetidine derivatives with a benzoxazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the Huisgen cycloaddition and employing scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated benzoxazole derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its antimicrobial and antiviral properties
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole involves:
Enzyme Inhibition: The triazole ring interacts with the active sites of enzymes, inhibiting their activity.
Protein Binding: The compound can bind to specific proteins, altering their function and leading to antimicrobial or antiviral effects.
Pathways Involved: The compound affects various biochemical pathways, including those involved in cell wall synthesis and viral replication.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Azetidine Derivatives: Compounds with the azetidine ring are known for their antimicrobial properties.
Benzoxazole Derivatives: These compounds are studied for their potential use in medicinal chemistry and material science.
Uniqueness
2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole is unique due to its combination of three different heterocyclic rings, which provides a diverse range of chemical and biological properties.
Properties
IUPAC Name |
2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-2-4-11-10(3-1)15-12(18-11)16-7-9(8-16)17-13-5-6-14-17/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURPEVDQYDVWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3O2)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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